molecular formula C19H20FNOS B2934533 2-(benzylthio)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide CAS No. 1209542-82-4

2-(benzylthio)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide

Cat. No.: B2934533
CAS No.: 1209542-82-4
M. Wt: 329.43
InChI Key: WTHWCCVTGDLGQH-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry research. This acetamide derivative features a benzylthio ether group and a cyclopropane ring substituted with a 4-fluorophenyl group, a structural motif common in compounds investigated for bioactive properties . The inclusion of a fluorine atom is a frequent strategy in drug design to modulate a compound's bioavailability, metabolic stability, and binding affinity . The cyclopropylmethyl and benzylthio groups are privileged structures found in many pharmacologically active agents, making this compound a valuable scaffold for developing novel enzyme inhibitors or receptor ligands . Research into similar acetamide derivatives has demonstrated their potential in various biological assays, highlighting the relevance of this chemical class in the discovery of new therapeutic agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct thorough safety evaluations before use.

Properties

IUPAC Name

2-benzylsulfanyl-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNOS/c20-17-8-6-16(7-9-17)19(10-11-19)14-21-18(22)13-23-12-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHWCCVTGDLGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)CSCC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(benzylthio)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide, with the molecular formula C19H20FNOS, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

  • Molecular Weight : 329.43 g/mol
  • IUPAC Name : 2-benzylsulfanyl-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]acetamide
  • Purity : Typically around 95%.

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including:

  • Receptors : The compound may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.
  • Enzymes : It could modulate enzyme activity through competitive or non-competitive inhibition.

Biological Activity

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Anticancer Activity : Compounds with benzylthio groups have been associated with cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Similar derivatives have shown promise in reducing inflammation in preclinical models.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity against cancer cells
Anti-inflammatoryReduced inflammatory markers
Receptor ModulationPotential agonistic effects on neurological receptors

Case Studies

  • Anticancer Studies : A study on related thioether compounds indicated significant cytotoxicity against A-431 and Jurkat cell lines, suggesting that the presence of the benzylthio group enhances anticancer properties .
  • Receptor Binding Studies : Research involving structurally similar compounds demonstrated their ability to bind to melatonin receptors (MT1 and MT2), indicating potential applications in treating sleep disorders or mood disorders .
  • In Vivo Models : Animal studies have shown that compounds similar to this compound exhibit reduced pain responses in models of inflammatory pain, showcasing their therapeutic potential .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzylthio Group : This can be achieved through nucleophilic substitution reactions involving benzyl halides and thiols.
  • Cyclopropyl Substitution : The introduction of the cyclopropyl group is performed via cyclization reactions involving appropriate precursors.
  • Final Coupling Reaction : The final product is obtained through amide bond formation between the acetamide and the benzylthio-cyclopropyl intermediate.

Scientific Research Applications

Scientific Applications of 2-(benzylthio)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide

This compound is a synthetic compound with potential biological activities that has attracted interest in medicinal chemistry. The molecular formula of the compound is C19H20FNOS, with a molecular weight of 329.43 g/mol. It typically has a purity of around 95%.

The biological activity of this compound is hypothesized to involve interactions with biological targets such as receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways, or it could modulate enzyme activity through competitive or non-competitive inhibition. Research indicates that compounds with similar structures often exhibit diverse biological activities, including anticancer and anti-inflammatory effects.

Anticancer Activity Compounds with benzylthio groups have been associated with cytotoxic effects against various cancer cell lines.

Anti-inflammatory Effects Similar derivatives have shown promise in reducing inflammation in preclinical models.

Case Studies

Anticancer Studies A study on related thioether compounds indicated significant cytotoxicity against A-431 and Jurkat cell lines, suggesting that the presence of the benzylthio group enhances anticancer properties.

Receptor Binding Studies Research involving structurally similar compounds demonstrated their ability to bind to melatonin receptors (MT1 and MT2), indicating potential applications in treating sleep disorders or mood disorders.

In Vivo Models Animal studies have shown that compounds similar to this compound exhibit reduced pain responses in models of inflammatory pain, showcasing their therapeutic potential.

Summary of Biological Activities

Activity TypeObserved Effects
AnticancerCytotoxicity against cancer cells
Anti-inflammatoryReduced inflammatory markers
Receptor ModulationPotential agonistic effects on neurological receptors

Chemical Reactions Analysis

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes acid- or base-catalyzed hydrolysis , yielding 2-(benzylthio)acetic acid and (1-(4-fluorophenyl)cyclopropyl)methanamine. This reaction is critical for understanding metabolic degradation or functionalization pathways.

Table 2: Hydrolysis Reaction Parameters

ConditionDetails
Acidic Hydrolysis 6 M HCl, reflux, 4–6 h → yields carboxylic acid and amine
Basic Hydrolysis NaOH (aqueous), 60°C, 12 h → generates sodium carboxylate and amine
Key Observation The benzylthio group remains stable under hydrolysis conditions

Hydrolysis studies indicate that the cyclopropane ring and fluorine substituent do not participate in these conditions, highlighting the stability of the aromatic and alicyclic components .

Reactivity of the Benzylthio Group

The benzylthio (–S–CH₂C₆H₅) moiety exhibits potential for oxidation and nucleophilic substitution, though direct experimental data for this compound is limited. Insights are extrapolated from analogous systems:

  • Oxidation to Sulfone/Sulfoxide :
    Thioethers are typically oxidized using H₂O₂/CH₃COOH or mCPBA to sulfoxides (1 eq oxidant) or sulfones (2 eq oxidant) . For example:

    2 Benzylthio H2O22 Benzylsulfinyl excess H2O22 Benzylsulfonyl \text{2 Benzylthio }\xrightarrow{\text{H}_2\text{O}_2}\text{2 Benzylsulfinyl }\xrightarrow{\text{excess H}_2\text{O}_2}\text{2 Benzylsulfonyl }

    This transformation could modify the compound’s electronic properties and bioavailability .

  • Nucleophilic Substitution :
    The benzylthio group may undergo displacement with strong nucleophiles (e.g., Grignard reagents) under basic conditions, though this is less common due to the poor leaving-group ability of thiolates.

Key Research Findings

  • Synthetic Efficiency : Amide coupling using HATU achieves higher yields (∼85%) compared to EDC (∼70%) due to reduced racemization .

  • Hydrolytic Sensitivity : The acetamide bond is labile in biological systems, suggesting potential prodrug applications .

  • Thioether Versatility : The benzylthio group provides a handle for further derivatization, though its inertness necessitates strong reagents .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (Reported) Synthesis Yield
2-(Benzylthio)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide (Target) C19H20FNO2S* 353.4* Benzylthio, cyclopropylmethyl, 4-FPh Not reported Not available
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide C19H27FN2O2 334.2 Cyclohexyl, propyl, 4-FPh Not reported 81%
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide C15H14BrNO2 336.2 4-BrPh, 2-MeOPh Antimicrobial (analog study) Not available
N-Cyclohexyl-2-[(4-fluorophenyl)thio]-N-phenylacetamide C20H22FNOS 343.5 4-FPh-thio, cyclohexyl, phenyl Not reported Not available
N-((1-(4-Fluorophenyl)cyclopropyl)methyl)-2-(2-methoxyphenoxy)acetamide C19H20FNO3 329.4 2-MeOPh-oxy, cyclopropylmethyl, 4-FPh Not reported Not available

*Estimated based on structural analysis.

Key Observations:

Substituent Diversity: The target compound’s benzylthio group distinguishes it from oxygen-linked analogs like the 2-methoxyphenoxy derivative in . The cyclopropylmethyl group in the target and may reduce metabolic degradation compared to bulky aliphatic groups (e.g., cyclohexyl in ) due to steric protection of the amide bond .

Electronic and Steric Effects :

  • The 4-fluorophenyl group is a common feature across analogs, likely contributing to π-π stacking interactions in target binding. Bromine in introduces heavier halogen effects, which could enhance antimicrobial activity but increase molecular weight .
  • The N-propyl and N-cyclohexyl groups in and may alter solubility and steric hindrance, impacting bioavailability.

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